Decyl beta-D-glucopyranoside
Description
Historical Perspective on Alkyl Glucosides and Nonionic Surfactants
The journey of alkyl polyglucosides (APGs), the class of surfactants to which decyl β-D-glucopyranoside belongs, began in 1893 with the German chemist Emil Fischer, who first synthesized them. ulprospector.comredox.com However, it took nearly a century for their commercial potential to be realized. ulprospector.com A patent application for the use of alkyl glucosides in detergents was filed in Germany about 40 years after Fischer's initial synthesis. e-bookshelf.de In the early 1980s, companies like Henkel KGaA and Horizon, a division of A. E. Staley Manufacturing Company, initiated programs to develop longer-chain alkyl polyglucosides for the cosmetics and detergent industries. e-bookshelf.de This culminated in the establishment of large-scale production plants by Henkel in the USA in 1992 and in Germany in 1995. e-bookshelf.de
Nonionic surfactants, as a broader category, are characterized by their uncharged hydrophilic head groups. This feature makes them generally milder and less irritating than their ionic counterparts, rendering them suitable for a wide array of applications. redox.comwikipedia.org The development of APGs, derived from renewable resources like glucose and fatty alcohols, represented a significant advancement in "green chemistry". ulprospector.comredox.com This shift towards sustainability has been a major driving force in the research and application of compounds like decyl β-D-glucopyranoside.
Evolution of Decyl β-D-Glucopyranoside Research
Early research on decyl β-D-glucopyranoside focused on its fundamental physicochemical properties, such as its behavior as a nonionic surfactant, its critical micelle concentration (CMC), and its ability to form liquid crystals. fishersci.ptsigmaaldrich.comcaymanchem.com Studies investigated its surface activity, biodegradability, and antimicrobial properties. caymanchem.com A significant area of early investigation was its utility in biochemistry and molecular biology, particularly for solubilizing membrane proteins, a critical step in studying their structure and function. fishersci.ptcaymanchem.comaksci.com
As research progressed, the focus expanded to more specialized applications. Scientists began exploring its use in creating two-phase aqueous micellar systems for protein partitioning and in the biotransformation of related glucosides. moleculardepot.com The synthesis of long-chain alkyl glucosides, including decyl β-D-glucopyranoside, through enzymatic processes has also been a subject of study, aiming for more efficient and environmentally friendly production methods. moleculardepot.com More recent research has delved into its interactions with other molecules, such as bovine serum albumin, to understand its behavior in biological systems. medchemexpress.comresearchgate.net
Current Research Landscape and Significance
Today, decyl β-D-glucopyranoside is a versatile tool in various research domains. In biotechnology and proteomics, it remains a crucial detergent for the extraction and purification of membrane proteins. medchemexpress.commedchemexpress.comchemimpex.com Its mild nature is advantageous as it often preserves the native structure and function of these delicate biomolecules. chemimpex.com
In materials science, researchers are exploring its self-assembly properties to create novel nanostructures. Its ability to form stable foams and emulsions is being leveraged in the development of advanced materials. redox.comwikipedia.org Furthermore, its biodegradability and derivation from renewable resources make it a focal point in the development of environmentally friendly formulations, from personal care products to industrial cleaners. redox.comchemimpex.com The study of its thermotropic and lyotropic liquid crystalline properties continues to be an active area of research, providing insights into its phase behavior that can be applied in various formulations. acs.org
The significance of decyl β-D-glucopyranoside in the current research landscape is underscored by its wide range of applications, from fundamental biochemical studies to the formulation of sophisticated industrial products. Its "green" credentials further enhance its importance as industries increasingly seek sustainable solutions. redox.com
Table 1: Physicochemical Properties of Decyl β-D-glucopyranoside
| Property | Value | References |
| Molecular Formula | C₁₆H₃₂O₆ | fishersci.ptchemimpex.comscbt.comnih.govthermofisher.comaxios-research.com |
| Molecular Weight | 320.42 g/mol | fishersci.ptsigmaaldrich.commoleculardepot.comchemimpex.comscbt.comnih.govaxios-research.comnih.gov |
| Appearance | White to off-white powder or crystals | sigmaaldrich.comchemimpex.comthermofisher.com |
| Critical Micelle Concentration (CMC) | 0.8 mM to 2.2 mM | sigmaaldrich.comcaymanchem.comresearchgate.net |
| Solubility | Soluble in methanol | fishersci.ptsigmaaldrich.com |
Table 2: Key Research Milestones for Decyl β-D-glucopyranoside and Related Compounds
| Year | Milestone | Significance | References |
| 1893 | Emil Fischer synthesizes the first alkyl glucosides. | Laid the fundamental chemical groundwork for this class of surfactants. | ulprospector.comredox.com |
| 1934 | Robert Prairie invents decyl glucoside. | Marks the specific invention of this compound. | wikipedia.org |
| Early 1980s | Industrial research programs for long-chain APGs begin. | Paved the way for large-scale production and commercialization. | e-bookshelf.de |
| 1992 | First large-scale APG production plant opens in the USA. | Enabled widespread use in various consumer and industrial products. | e-bookshelf.de |
| 2000s-Present | Extensive research into biochemical and materials science applications. | Expanded the utility of decyl β-D-glucopyranoside beyond detergents into high-tech fields. | moleculardepot.commedchemexpress.comchemimpex.comacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSMPFHFNXQRB-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041208 | |
| Record name | Decyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
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Molecular Weight |
320.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58846-77-8, 59947-99-8 | |
| Record name | Decyl glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58846-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Decyl glucoside | |
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| Record name | Triton X 190 | |
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| Record name | Decyl beta-D-glucopyranoside | |
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| Record name | Decyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DECYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z17H97EA6Y | |
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Colloidal and Interfacial Science of Decyl β D Glucopyranoside
Micellization Behavior and Critical Micelle Concentration (CMC)
The formation of micelles is a defining characteristic of surfactants in solution. wikipedia.org This process occurs above a specific concentration known as the critical micelle concentration (CMC), where individual surfactant molecules (monomers) spontaneously self-assemble into larger aggregates. wikipedia.org Below the CMC, decyl β-D-glucopyranoside monomers primarily accumulate at interfaces, while above this concentration, any additional surfactant molecules predominantly form micelles. wikipedia.orgaliyuncs.com
The CMC is a crucial parameter that quantifies the tendency of a surfactant to form micelles. For decyl β-D-glucopyranoside, reported CMC values vary slightly depending on the measurement conditions and purity of the sample.
Reported CMC Values for Decyl β-D-glucopyranoside in Aqueous Solution
| CMC (mM) | Temperature (°C) | Comments | Source |
|---|---|---|---|
| 2.2 | Not Specified | Determined for a powder form with ≥98% purity (GC). | sigmaaldrich.com |
The determination of the CMC can be accomplished through various experimental techniques that detect the abrupt change in a solution's physical properties at the onset of micellization. aliyuncs.com A common method involves measuring surface tension as a function of surfactant concentration; the CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration. wikipedia.orgnih.gov Other methods employed include conductivity, speed of sound, density, and fluorescence spectroscopy. nih.govresearchgate.net
Several factors can influence the CMC of decyl β-D-glucopyranoside:
Amphiphile Structure : The hydrophobicity of the surfactant is a primary driver of micellization. A longer alkyl chain generally leads to a lower CMC. aatbio.com As a nonionic surfactant, decyl β-D-glucopyranoside tends to have a lower CMC than its ionic counterparts with similar alkyl chains because there is no electrostatic repulsion between the headgroups to overcome during aggregation. aatbio.commpg.de
Temperature : Temperature can affect the hydration of the hydrophilic headgroups. For many nonionic surfactants, an increase in temperature can promote micellization, thus lowering the CMC. aatbio.com However, alkyl glycosides are considered relatively temperature-insensitive due to the strong interaction between the sugar's hydroxyl units and water. researchgate.net
Presence of Additives : The addition of electrolytes (salts) can significantly lower the CMC of ionic surfactants by screening the repulsion between headgroups. aatbio.com While this effect is less pronounced for nonionic surfactants like decyl β-D-glucopyranoside, high ionic strength can still influence water structure and surfactant solubility, thereby affecting the CMC. aliyuncs.comaatbio.com
The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic alkyl tails of the decyl β-D-glucopyranoside monomers disrupt the hydrogen-bonding network of water, which is an energetically unfavorable state.
The mechanism proceeds as follows:
Monomer Dissolution and Surface Adsorption : At low concentrations, surfactant monomers dissolve in the bulk solution and also adsorb at interfaces, such as the air-water interface. This adsorption aligns the hydrophobic tails away from the water, causing a reduction in the system's free energy and a corresponding decrease in surface tension. wikipedia.org
Cooperative Self-Assembly : As the concentration increases to the CMC, the interface becomes saturated with monomers. To further minimize the unfavorable contact between the hydrophobic tails and water, the monomers begin to aggregate in the bulk solution. wikipedia.org This self-assembly is a cooperative process, meaning that once a small aggregate forms, it is highly favorable for other monomers to join, leading to the rapid formation of stable micelles. mpg.de
In the resulting micellar structure, the hydrophobic decyl chains form a liquid-like core, shielded from the water, while the hydrophilic glucopyranoside headgroups form a hydrated outer shell, or palisade layer, that interfaces with the bulk aqueous phase.
Decyl β-D-glucopyranoside is often used in combination with other surfactants to achieve enhanced performance. When two or more different surfactants are present in a solution, they can form mixed micelles, which often exhibit properties that are more favorable than those of the individual components.
The behavior of decyl β-D-glucopyranoside in mixed systems depends heavily on the nature of the co-surfactant.
Interaction with Ionic Surfactants : Decyl β-D-glucopyranoside exhibits attractive interactions when mixed with both anionic and cationic surfactants. nih.govnih.gov Studies on similar alkyl glucosides mixed with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) or cationic surfactants like cetyltrimethylammonium bromide (CTAB) show significant negative molecular interaction parameters (β), indicating strong synergism. nih.govresearchgate.net This attraction is partly due to the reduction of electrostatic repulsion between the ionic headgroups, as the nonionic glucoside molecules can position themselves between the charged headgroups in the micelle, effectively spacing them out. This leads to a more stable mixed micelle and a lower mixed CMC. aliyuncs.com
Interaction with Nonionic Surfactants : Research indicates that decyl β-D-glucopyranoside shows no significant interaction when mixed with other nonionic surfactants, particularly those of a similar nature like other glucosides or certain polyoxyethylene glycols (e.g., C12EO(7)). nih.gov In these cases, the mixture tends to behave ideally, with the properties of the mixed system being a weighted average of the individual components.
Mixed Micelle Systems with Other Surfactants
Surface Activity and Adsorption Kinetics
The tendency of a surfactant to adsorb at an interface and lower the surface or interfacial tension is known as surface activity. Decyl β-D-glucopyranoside is effective at reducing the surface tension of water due to its amphiphilic structure. The kinetics of its adsorption to an interface, such as the air-water interface, describes the rate and mechanism by which this process occurs.
Studies on the adsorption kinetics of similar, shorter-chain alkyl glucosides (like n-nonyl-β-D-glucopyranoside) have revealed a distinct mechanism for how these molecules arrange themselves at the air-water interface. nih.govacs.org Initially, when the surfactant concentration at the surface is low, the molecules adsorb and tend to lie flat, with both the hydrophobic tail and the larger hydrophilic headgroup oriented parallel to the interface. nih.govacs.org This initial phase is characterized by a slow change in surface pressure. nih.gov
As more molecules arrive at the interface, the surface becomes more crowded. At a certain point, a sudden molecular rearrangement occurs where the surfactant molecules transition from a horizontal to an upright orientation. nih.govacs.org In this upright position, the hydrophobic decyl tails are directed away from the water and into the air, while the hydrophilic glucose headgroups remain in contact with the aqueous phase. This reorientation allows for much denser packing of the molecules at the interface, leading to a more significant reduction in surface tension. nih.gov Theoretical models, such as the Frumkin model, have been used to describe the equilibrium surface tension data of similar alkyl glycosides, indicating cohesive intermolecular forces between the adsorbed molecules. researchgate.net
Surface Tension Isotherms and Adsorption at Air-Water Interface
Decyl β-D-glucopyranoside is a nonionic surfactant that, when dissolved in aqueous solutions, exhibits significant surface activity. The amphiphilic nature of the molecule, arising from its hydrophilic glucopyranoside headgroup and hydrophobic decyl tail, drives its adsorption at the air-water interface. This process leads to a reduction in the surface tension of the water.
The relationship between the concentration of Decyl β-D-glucopyranoside and the surface tension of the solution at equilibrium is described by the surface tension isotherm. As the concentration of the surfactant increases, the surface tension decreases until it reaches a plateau. This point of inflection corresponds to the Critical Micelle Concentration (CMC), where the interface becomes saturated with surfactant molecules, and self-assembly into micelles begins in the bulk solution. The CMC for Decyl β-D-glucopyranoside is approximately 2.2 mM.
The adsorption process involves the migration of surfactant molecules to the interface. Initially, at low concentrations, these molecules tend to lie parallel to the air-water interface. As the surface coverage increases, they reorient to a more upright position to accommodate more molecules at the interface.
Table 1: Surface Activity Properties of Decyl β-D-glucopyranoside
| Property | Value |
|---|---|
| Chemical Formula | C₁₆H₃₂O₆ |
| Molecular Weight | 320.42 g/mol |
Theoretical Models for Adsorption Kinetics (e.g., Langmuir, Frumkin)
The adsorption dynamics of surfactants at the air-water interface can be described by theoretical models that account for the interactions between the adsorbing molecules.
The Langmuir adsorption model provides a basic framework, assuming that adsorption occurs at specific, equivalent sites on the surface, with no interaction between the adsorbed molecules. wikipedia.org It postulates that each site can hold at most one molecule and that the adsorption energy is constant regardless of the degree of surface coverage. wikipedia.org
However, for many surfactants, including alkyl polyglycosides, the Langmuir model is an oversimplification because it neglects intermolecular forces. The Frumkin model extends the Langmuir theory by incorporating a term to account for lateral interactions between the adsorbed molecules. This model is often more suitable for describing the behavior of surfactants where cohesive or repulsive forces between the hydrophobic tails or hydrophilic headgroups are significant. Studies on similar alkyl polyglycosides have shown that the Frumkin model can provide a better fit for experimental equilibrium surface tension data, signifying considerable cohesive intermolecular forces among the adsorbed molecules. researchgate.net
Formation of Surface Monolayers and Micelles
The process of adsorption at the air-water interface results in the formation of a surface monolayer. Below the CMC, Decyl β-D-glucopyranoside molecules preferentially occupy the interface, arranging themselves to minimize the contact between their hydrophobic decyl chains and the aqueous phase. Infrared reflection absorption spectroscopy studies on similar, shorter-chain alkyl glucosides show that at very low surface pressures, the molecules are oriented parallel to the interface. nih.gov As the concentration and surface packing increase, a rearrangement occurs, and the molecules adopt a more upright orientation. nih.gov
Once the CMC is reached, the air-water interface becomes saturated with a packed monolayer of surfactant molecules. Any further addition of Decyl β-D-glucopyranoside to the solution leads to the spontaneous formation of micelles in the bulk phase. wikipedia.org These are thermodynamically stable aggregates where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic glucose headgroups form the outer corona, interacting with the surrounding aqueous environment. nih.govnih.gov This micellization process is responsible for the characteristic plateau observed in the surface tension isotherm above the CMC. jsirjournal.com
Influence of Temperature and Electrolytes on Surface Properties
The surface properties and micellization behavior of nonionic surfactants like Decyl β-D-glucopyranoside are influenced by external factors such as temperature and the presence of electrolytes.
Temperature: For nonionic surfactants, an increase in temperature can have competing effects. jsirjournal.com It can decrease the hydration of the hydrophilic headgroup, which favors micellization and lowers the CMC. Conversely, the increased thermal energy can disrupt the structured water molecules around the hydrophobic tail, which disfavors micellization and tends to increase the CMC. researchgate.net Alkyl-glycosides are considered relatively temperature-insensitive compared to polyoxyethylene-based surfactants due to the strong interaction between the carbohydrate hydroxyl units and water. researchgate.net
Electrolytes: The addition of electrolytes (salts) to solutions of nonionic surfactants generally has a less pronounced effect compared to ionic surfactants. However, electrolytes can influence the solvency of the aqueous medium. High concentrations of salts can have a "salting-out" effect, reducing the solubility of the surfactant monomers and promoting their aggregation. This typically leads to a decrease in the CMC, as the surfactant molecules are more readily driven out of the bulk solution to form micelles and adsorb at the interface.
Phase Behavior in Aqueous Systems
Lyotropic Liquid Crystalline Phases
At concentrations significantly above the CMC, Decyl β-D-glucopyranoside, like other amphiphilic molecules, can form various ordered, anisotropic structures in water known as lyotropic liquid crystalline phases. wikipedia.org The specific phase that forms depends on factors such as surfactant concentration, temperature, and the presence of additives. These phases arise from the organized packing of surfactant aggregates.
For n-alkyl β-D-glucopyranosides, a common phase observed is the lamellar phase (Lα). nih.gov This phase consists of surfactant bilayers separated by layers of water, resembling the structure of cell membranes. wikipedia.orgacs.org X-ray diffraction studies on related alkyl glucopyranosides have confirmed the formation of lamellar phases upon contact with water at room temperature. nih.gov The phase diagrams of similar short-chain alkyl glucosides show that lamellar phases typically occur at high surfactant concentrations. acs.orgdatapdf.com
Bicontinuous Cubic Phases and Water Channels
Among the more complex lyotropic liquid crystalline structures are the bicontinuous cubic phases. These are highly viscous, optically isotropic phases where a single, continuous surfactant bilayer is contorted into a three-dimensional periodic minimal surface, separating two distinct, interwoven, but non-intersecting aqueous channel networks. nih.gov
While direct evidence for Decyl β-D-glucopyranoside forming such phases is specific, studies on very closely related molecules like 2-hexyl-decyl-β-D-glucopyranoside have characterized an inverse bicontinuous cubic phase. rsc.org In these systems, the structure consists of narrow water channels, with diameters reported to be around 2.3 nm, winding through the continuous lipid matrix. rsc.org These water channels are crucial for applications such as the controlled release of hydrophilic active molecules, as they provide a tortuous but continuous pathway for diffusion. nih.gov The geometry and connectivity of these channels are key determinants of the material's properties. nih.gov
Emulsion Stabilization Mechanisms
A primary stabilization mechanism involves the formation of a protective layer around the dispersed droplets. researchgate.net This interfacial film acts as a physical barrier, preventing the droplets from coalescing or flocculating, which are common causes of emulsion instability. researchgate.netmdpi.com The stability and effectiveness of this protective layer are influenced by the surfactant's concentration. researchgate.net Research indicates that an optimal concentration of the surfactant is crucial for achieving adequate emulsion stability. researchgate.net For instance, in many conventional creams and lotions, surfactant concentrations typically range between 2% and 7% (w/w) to ensure stability. researchgate.net
Detailed research findings have demonstrated the direct relationship between the concentration of decyl β-D-glucopyranoside and emulsion stability. Studies on oil-in-water (O/W) emulsions have shown that as the bulk concentration of the glucopyranoside surfactant increases, the average droplet size of the emulsion decreases. um.edu.my This reduction in droplet size contributes to improved emulsion and storage stability. um.edu.my
In one study investigating nanostructured lipid carriers (NLC) containing green tea extract, the effect of varying concentrations of decyl glucoside (DG) on physical stability was observed. The formulation with 3% DG was found to be the most stable. researchgate.netunair.ac.id Researchers concluded that a higher concentration of DG was more effective at covering the lipid-water interface and reducing surface tension, leading to the formation of uniform nanoparticles and improved stability. researchgate.net
| DG Concentration | Physical Stability Outcome | Reference |
|---|---|---|
| 2% | Less stable compared to higher concentrations | researchgate.netunair.ac.id |
| 2.5% | Intermediate stability | researchgate.netunair.ac.id |
| 3% | Most stable formula | researchgate.netunair.ac.id |
Further research has explored the role of decyl β-D-glucopyranoside in stabilizing water-in-water (W/W) emulsions, specifically dextran-in-poly(ethylene glycol) systems, when used in combination with a fatty alcohol like decanol (B1663958). ed.ac.uk The stability of these emulsions was found to be highly dependent on both the concentration of decyl glucoside and the molar ratio of decanol to the surfactant. ed.ac.uk
| DG Concentration | Molar Ratio (Decanol:DG) | Emulsion Stability after 24h | Reference |
|---|---|---|---|
| Varying (1 to 12 mM) | 1:0 (Decanol only) | Unstable (Phase separation) | ed.ac.uk |
| Varying (1 to 12 mM) | 0:1 (DG only) | Unstable (Phase separation) | ed.ac.uk |
| 12 mM | 0.5:1 to 9:1 | High stability (No supernatant) | ed.ac.uk |
The combination of decyl glucoside and decanol leads to the formation of a lamellar gel network, which is believed to be present at the surface of the dextran-rich droplets, contributing to their stabilization. ed.ac.uk These findings highlight that decyl β-D-glucopyranoside, both alone and in conjunction with other molecules, stabilizes emulsions by effectively modifying the interfacial properties to prevent droplet aggregation and phase separation. researchgate.neted.ac.uk
Applications in Biochemical and Biomedical Research
Membrane Protein Solubilization and Stabilization
The primary application of Decyl beta-D-glucopyranoside in biochemical research lies in its ability to solubilize and stabilize membrane proteins, which are notoriously challenging to study in their native state due to their hydrophobic nature.
Mechanisms of Membrane Protein Extraction and Solubilization
The process of membrane protein solubilization involves the disruption of the lipid bilayer and the subsequent association of the detergent with the hydrophobic transmembrane domains of the protein. This compound, like other detergents, partitions into the cell membrane, leading to the formation of mixed micelles containing lipids, proteins, and detergent molecules. At concentrations above its critical micelle concentration (CMC) of 2.2 mM, this compound forms micelles that encapsulate the hydrophobic regions of the membrane protein, effectively shielding them from the aqueous environment and rendering the protein soluble. sigmaaldrich.com The glucose headgroup of the detergent provides hydrophilicity to the protein-detergent complex, allowing it to remain in solution. This process effectively replaces the native lipid environment with a detergent micelle, a crucial step for subsequent purification and characterization. cusabio.com
Comparative Studies with Other Detergents (e.g., OG, DDM, Triton X-100)
The choice of detergent is critical for the successful isolation and structural-functional analysis of membrane proteins. This compound is often compared with other commonly used non-ionic detergents such as n-octyl-β-D-glucopyranoside (OG), n-dodecyl-β-D-maltoside (DDM), and Triton X-100.
While all these detergents are effective in solubilizing membrane proteins, their properties and impact on protein stability can vary significantly. nih.govmdpi.com OG, with a shorter alkyl chain, has a higher CMC and tends to form smaller micelles, which can sometimes be harsher on more sensitive proteins. mdpi.comrug.nl DDM, with a longer alkyl chain and a maltoside headgroup, generally has a lower CMC and forms larger micelles, often providing a gentler solubilization environment. mdpi.comrug.nl Triton X-100 is a widely used and inexpensive detergent; however, its aromatic ring interferes with UV-spectroscopic protein quantification, a significant drawback in many applications. rug.nl Furthermore, Triton X-100 may not be as effective as alkyl glucosides in maintaining the native conformation of all membrane proteins. researchgate.net
| Detergent | Chemical Class | Critical Micelle Concentration (CMC) | Micelle Molecular Weight (kDa) | Key Characteristics |
| This compound | Alkyl glucoside | ~2.2 mM | - | Non-ionic, mild, dialyzable. |
| n-octyl-β-D-glucopyranoside (OG) | Alkyl glucoside | ~20 mM | ~25 | High CMC, forms small micelles, can be harsh. mdpi.com |
| n-dodecyl-β-D-maltoside (DDM) | Alkyl maltoside | ~0.17 mM | - | Low CMC, forms larger micelles, generally mild. mdpi.com |
| Triton X-100 | Polyoxyethylene | ~0.2 mM | 60-90 | Inexpensive, but interferes with UV spectroscopy. mdpi.comrug.nl |
Maintaining Protein Integrity and Functionality
A key advantage of this compound is its reputation as a "mild" detergent, meaning it can often solubilize membrane proteins while preserving their native structure and biological activity. The non-ionic nature of its glucose headgroup minimizes the denaturation that can be caused by charged detergents. By replacing the lipid bilayer with a less disruptive micellar environment, this compound helps to maintain the intricate three-dimensional folding of the protein, which is essential for its function. The stability of the protein in a detergent micelle is a critical factor for downstream applications such as functional assays and structural studies.
Applications in Proteomics and Genetic Engineering
In the field of proteomics, which involves the large-scale study of proteins, this compound is a valuable tool for the extraction and analysis of membrane proteomes. medchemexpress.commedchemexpress.com Its ability to solubilize a wide range of membrane proteins allows for their subsequent identification and quantification by techniques such as mass spectrometry.
In genetic engineering, this detergent is utilized in the purification of recombinant membrane proteins expressed in various host systems. For instance, a study on affinity-enhanced partitioning utilized a two-phase aqueous micellar system generated from this compound for the purification of a genetically engineered fusion protein, demonstrating its utility in downstream processing of biotechnological products. nih.gov
Enhancing Crystallization and Structural Analysis of Membrane Proteins
Obtaining high-resolution structures of membrane proteins through techniques like X-ray crystallography is a significant challenge, primarily due to the difficulty in forming well-ordered crystals. The choice of detergent is paramount in this process. This compound and other alkyl glycosides are frequently employed in the crystallization of membrane proteins. The detergent micelles not only keep the protein soluble but also form a lattice that can facilitate crystal packing. The size and shape of the protein-detergent complex are critical factors influencing crystallization, and the properties of this compound can be favorable for forming crystals suitable for structural determination.
Protein-Detergent Interactions
The interaction between a membrane protein and the surrounding detergent molecules is a complex and crucial aspect of in vitro studies. This compound molecules arrange themselves around the hydrophobic transmembrane domains of the protein, forming a micellar structure. The hydrophobic decyl chains interact with the nonpolar surfaces of the protein, while the hydrophilic glucose headgroups are exposed to the aqueous solvent. This arrangement creates a water-soluble protein-detergent complex. The nature of this interaction, including the number of detergent molecules bound per protein molecule (the aggregation number), can influence the stability, activity, and crystallizability of the protein. Understanding these interactions is essential for optimizing experimental conditions for a specific membrane protein. Studies have shown that the stability of membrane proteins can be compromised by unfavorable interactions with detergents, highlighting the importance of selecting the appropriate detergent for each specific protein. nih.gov
Complex Formation with Proteins (e.g., Bovine Serum Albumin)
This compound interacts with proteins, such as bovine serum albumin (BSA), to form complexes medchemexpress.com. This interaction has been studied using techniques like surface tension measurements, which can reveal changes in the surfactant's properties in the presence of the protein. The critical micelle concentration (CMC) of this compound, the concentration at which micelles begin to form, is altered in the presence of BSA. In one study, the CMC of the surfactant solution increased from 2.0 mM to 2.34 mM when BSA was present . At this critical concentration, it was determined that an average of 67 monomers of this compound were bound to each BSA molecule .
| Condition | CMC (mM) |
|---|---|
| This compound Solution | 2.0 |
| This compound with BSA | 2.34 |
Impact on Protein Conformation and Stability
The interaction between this compound and proteins can lead to changes in protein conformation. Studies involving iodine ion quenching suggest that the binding of this compound molecules can displace specific amino acid residues . Specifically, tryptophan residues, such as Trp 214 in bovine serum albumin, may be moved from their typical hydrophobic pockets within the protein to the protein's surface . This displacement indicates a significant alteration of the local protein environment and a change in its tertiary structure.
Mechanisms of Intrinsic Fluorescence Quenching
This compound has the capacity to quench the intrinsic fluorescence of proteins like bovine serum albumin medchemexpress.com. This phenomenon occurs through the formation of a ground-state complex between the surfactant and the protein, which is characteristic of a static quenching mechanism mdpi.com. The formation of this this compound/BSA complex is the primary cause of the observed reduction in fluorescence intensity . The quenching effect is linked to conformational changes, as studies have suggested that the interaction displaces tryptophan residues (Trp 214), which are major contributors to the intrinsic fluorescence of BSA, from the protein's hydrophobic interior to its surface .
Theoretical Frameworks for Protein Partitioning in Micellar Systems
A theoretical framework has been developed to rationalize and model protein partitioning in two-phase aqueous micellar systems generated from this compound nih.gov. This model is designed to calculate the protein partition coefficient by considering both excluded-volume interactions (steric hindrance) and specific affinity interactions between the protein and the surfactant nih.gov. A key aspect of this framework is that it separately accounts for the contributions of both monomeric and micellar forms of the surfactant to the partitioning behavior nih.gov.
The model's validity was tested experimentally using a model affinity-tagged protein, green fluorescent protein fused to a family 9 carbohydrate-binding module (CBM9-GFP), in a system where this compound acted as both the phase-former and the affinity ligand nih.gov. The results showed that the specific affinity between the CBM9 domain and the surfactant significantly enhanced the protein's extraction into the micelle-rich phase nih.gov. This led to a more than sixfold increase in the protein partition coefficient (Kp), from 0.47 in a control scenario to 3.1, demonstrating consistency between the theoretical model and experimental data nih.gov.
| Condition | Partition Coefficient (Kp) |
|---|---|
| Control (with competitive inhibitor) | 0.47 |
| Affinity-Enhanced (no inhibitor) | 3.1 |
Drug Delivery Systems
This compound is recognized for its utility in pharmaceutical applications, particularly in the formulation of drug delivery systems .
Enhancing Drug Solubilization and Stabilization in Formulations
As a non-ionic surfactant, this compound acts as an effective solubilizing agent, particularly for membrane proteins and drugs that are poorly soluble chemimpex.comcaymanchem.com. By improving the solubility of these compounds, it can enhance their bioavailability and therapeutic efficacy chemimpex.com. In addition to its role in solubilization, it also functions as an emulsifier, contributing to the stability and texture of various formulations, including those in skincare chemimpex.com.
Transdermal Drug Delivery Applications and Penetration Enhancement
Derivatives of this compound have been investigated for their role as transdermal penetration enhancers nih.gov. In studies using alkyldisiloxanes containing a glucopyranosyl group, the derivative with a decyl group exhibited a high enhancing effect on the percutaneous penetration of both hydrophilic (antipyrine) and hydrophobic (indomethacin) model drugs nih.gov. The mechanism behind this enhancement involves an increase in both the partition and diffusion coefficients of the drug permeating through the skin nih.gov. One of the proposed functions contributing to this activity is a defatting effect on the skin, as evidenced by the extraction of cholesterol nih.gov. An optimal balance of polarity appears to be necessary for a high enhancing effect, with compounds featuring octyl and decyl groups showing the greatest efficacy nih.gov.
Nasal Drug Delivery Systems and Absorption Enhancement
This compound and related alkylsaccharides are utilized as absorption enhancers in nasal drug delivery systems. The nasal mucosa presents a barrier to the systemic absorption of many therapeutic agents, and these surfactants can transiently increase its permeability. The primary mechanisms for this enhancement involve both paracellular and transcellular pathways.
One key mechanism is the transient loosening of tight junctions between the epithelial cells of the nasal mucosa. nih.govneurelis.com This paracellular effect allows drugs, including large molecules like peptides and proteins, to pass through the epithelial barrier more readily and enter systemic circulation. nih.gov Another proposed mechanism involves the enhancement of transcellular transport through the formation of vesicles that carry the drug across the cell. mdpi.com Studies with related alkylsaccharides, such as n-dodecyl-β-D-maltoside (DDM), have shown that these excipients can significantly improve the bioavailability of intranasally administered drugs. nih.gov The effect is reversible, with the normal protective barrier of the epithelium being restored after a period, which is a crucial aspect for its application in drug formulations. mdpi.com
Table 1: Mechanisms of Nasal Absorption Enhancement by Alkylsaccharides This interactive table summarizes the key mechanisms by which compounds like this compound enhance drug absorption through the nasal mucosa.
| Mechanism | Description | Pathway | Key Effect |
|---|---|---|---|
| Modulation of Tight Junctions | Causes a temporary and reversible loosening of the protein complexes that join adjacent epithelial cells. | Paracellular | Increases the passage of molecules, including large peptides, between cells. |
| Vesicular Transport | May promote the uptake of drugs into vesicles that are then transported across the cell. | Transcellular | Facilitates the movement of drugs through the cell interior. |
| Increased Membrane Fluidity | Insertion of surfactant molecules into the cell membrane alters its structure, making it more fluid and permeable. | Transcellular | Lowers the barrier for drugs to diffuse directly across the cell membrane. |
Encapsulation of Hydrophobic Substances within Micelles
As a surfactant, this compound has the ability to self-assemble into micelles in aqueous solutions when its concentration exceeds the critical micelle concentration (CMC). wikipedia.org The CMC is a key property of any surfactant; for this compound, reported values vary slightly depending on the measurement conditions, with values such as 2.0 mM, 2.2 mM, and 0.8 mM being cited. caymanchem.comsigmaaldrich.comresearchgate.net
Above the CMC, the molecules arrange themselves into spherical structures where the hydrophobic alkyl tails form a core, and the hydrophilic glucose heads form an outer shell that interacts with water. wikipedia.org This hydrophobic core creates a microenvironment capable of solubilizing and encapsulating hydrophobic (poorly water-soluble) drugs and other substances. caymanchem.comchemimpex.com This property is fundamental to its use as a solubilizing agent in pharmaceutical and research formulations, allowing for the delivery of hydrophobic compounds in aqueous systems. chemimpex.com
Table 2: Physicochemical Properties of this compound This interactive table presents key properties of this compound relevant to its function as a surfactant.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₃₂O₆ | nih.gov |
| Molecular Weight | 320.42 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | White to off-white powder | sigmaaldrich.com |
| Critical Micelle Concentration (CMC) | 0.8 mM - 2.2 mM | caymanchem.comsigmaaldrich.comresearchgate.net |
| Type | Non-ionic surfactant | sigmaaldrich.commedchemexpress.com |
Influence on Drug-Lipid Interactions for Absorption
The ability of this compound to enhance drug absorption is fundamentally linked to its interaction with the lipids of biological membranes. When introduced into a biological system, the surfactant monomers can insert themselves into the lipid bilayer of cell membranes. nih.govnih.gov
Research on related n-alkyl-β-D-glucopyranosides using techniques like solid-state NMR has shown that the insertion of these molecules leads to a selective disordering of the lipids. nih.gov Specifically, the fatty acyl chain segments of the phospholipids located in the inner part of the bilayer show a significant increase in fluctuations and disorder. nih.gov In contrast, the hydrophilic headgroup region of the lipid membrane remains largely unaffected. nih.govnih.gov This perturbation of the membrane's hydrophobic core alters the local environment and can change how a drug molecule partitions into and moves across the lipid barrier, thereby influencing its rate of absorption.
Cellular and Membrane Interactions
Interaction with Cell Membranes and Impact on Permeability and Integrity
This compound directly interacts with cell membranes, leading to significant changes in their physical properties. The insertion of these surfactant molecules into the lipid bilayer disrupts the highly ordered structure of the membrane phospholipids. nih.gov This disruption increases the fluidity of the membrane, which is directly correlated with an increase in its permeability. neurelis.com
The effect of alkyl glucosides on membrane integrity is concentration-dependent. At low, sub-lytic concentrations, they increase membrane permeability without causing cell rupture, a property harnessed in drug delivery to allow molecules to cross cellular barriers. nih.gov Studies on the related compound octyl-β-D-glucopyranoside have shown that it can exhibit a biphasic effect on erythrocytes, providing protection against hemolysis at very low concentrations while causing lysis at higher concentrations. openbiologyjournal.com This highlights the delicate balance between enhancing permeability and maintaining cell integrity.
Lipid Scrambling Induction
A key feature of biological membranes is the asymmetric distribution of different lipid species between the inner and outer leaflets. Lipid scrambling is the process by which this asymmetry is lost through the rapid, non-specific, bi-directional movement of lipids between the two halves of the bilayer. noaa.gov
Certain membrane-active molecules, including non-ionic detergents, can induce this effect. nih.gov Studies on detergents such as n-octyl-β-D-glucopyranoside (OG) and n-dodecyl-β-D-maltoside (DDM) have demonstrated their ability to cause lipid scrambling in liposomal membranes. nih.gov The mechanism is thought to involve the disruption of the bilayer structure upon detergent insertion, which lowers the energy barrier for the flip-flop of lipid molecules. noaa.gov Research has shown that a concentration range exists where detergents can induce substantial or even complete lipid scrambling without causing significant leakage of the vesicle's contents. nih.gov This suggests that lipid scrambling is a distinct biophysical effect that can occur before the onset of complete membrane solubilization or lysis. nih.gov
Role in Cell Lysis Buffers for Protein Extraction
In proteomics and molecular biology, the effective extraction of proteins from cells is a critical first step. This compound is commonly used as a component in cell lysis buffers for this purpose. medchemexpress.com As a mild, non-ionic surfactant, it can solubilize cell membranes to release cellular contents, including proteins, without denaturing them. caymanchem.commedchemexpress.com
This property is particularly valuable for the extraction and purification of integral membrane proteins. caymanchem.com These proteins are embedded within the lipid bilayer and require detergents to be removed from their native environment in a soluble and functionally intact state. The this compound micelles incorporate the hydrophobic domains of the membrane proteins, shielding them from the aqueous buffer and preserving their three-dimensional structure. nih.gov This makes it a preferred detergent in fields like structural biology and proteomics, where maintaining the protein's native conformation is essential. medchemexpress.com
Applications in Glycobiology Research
This compound is a valuable tool in glycobiology, contributing to the purification of glycoproteins, the investigation of protein-carbohydrate interactions, and serving as a reference compound in glycoscience studies.
Role in Glycoprotein Purification
This compound's utility in glycoprotein purification is notably demonstrated in affinity-enhanced partitioning systems. This nonionic surfactant can form two-phase aqueous micellar systems where it acts as both the phase-former and an affinity ligand. This dual role allows for the selective extraction and purification of glycoproteins and other proteins with carbohydrate-binding modules.
A key study showcased the purification of a green fluorescent protein fused to a family 9 carbohydrate-binding module (CBM9-GFP). In this research, the this compound-based micellar system facilitated the preferential extraction of the CBM9-GFP into the micelle-rich phase. The specific affinity between the CBM9 domain and the glucose headgroup of the this compound was the driving force behind this selective partitioning. The efficiency of this purification method was highlighted by a significant increase in the protein partition coefficient. When the affinity interactions were inhibited by the addition of glucose, the partition coefficient was 0.47; however, in the presence of the affinity interactions with this compound, the coefficient increased to 3.1, marking more than a sixfold enhancement in purification efficiency.
This method of affinity-enhanced partitioning demonstrates a scalable and cost-effective approach for the downstream processing of biotechnological products, particularly for CBM9-tagged proteins.
| Protein | Purification System | Key Finding | Partition Coefficient (Kp) | Reference |
|---|---|---|---|---|
| CBM9-GFP | Two-phase aqueous micellar system with this compound | Affinity-enhanced extraction into the micelle-rich phase | 3.1 (with affinity), 0.47 (inhibited) |
Studies of Protein-Carbohydrate Interactions
This compound serves as an effective tool for investigating the specific interactions between proteins and carbohydrates. Its amphiphilic nature, with a hydrophilic glucose headgroup and a hydrophobic decyl tail, allows it to mimic biological membranes and present carbohydrate moieties for protein binding studies.
One prominent example is the study of the interaction between a family 9 carbohydrate-binding module (CBM9) and the glucose headgroup of this compound. This research demonstrated a specific affinity, which was fundamental to the successful affinity-enhanced partitioning of the CBM9-tagged protein. The increase in the protein partition coefficient was conclusively attributed to this specific protein-carbohydrate interaction.
In addition to studies with carbohydrate-binding modules, this compound has been used to investigate interactions with other types of proteins. For instance, it has been shown to interact with bovine serum albumin (BSA), a well-characterized globular protein. This interaction leads to the quenching of the intrinsic fluorescence of BSA, indicating the formation of a complex between the protein and the surfactant.
| Protein | Methodology | Key Finding | Reference |
|---|---|---|---|
| Carbohydrate-Binding Module 9 (CBM9) | Affinity-enhanced partitioning | Demonstrated specific affinity between the CBM9 domain and the glucose headgroup of the surfactant. | |
| Bovine Serum Albumin (BSA) | Fluorescence spectroscopy | Interaction with this compound leads to quenching of intrinsic protein fluorescence. |
Use as a Reference Alkyl Glucoside in Glycoscience
In the field of glycoscience, this compound is utilized as a reference alkyl glucoside in various separation and analysis procedures. discofinechem.com Its well-defined chemical structure and physicochemical properties make it a suitable standard for studying the behavior of surfactants and for method development.
The compound is employed in studies focusing on its physicochemical properties, such as its behavior as a surfactant at interfaces. discofinechem.com For example, it has been used in surface tension measurements to understand the effects of the headgroup and hydrocarbon tail on the properties of sugar-based surfactant solutions.
Furthermore, its properties make it a candidate for use in advanced separation techniques like micellar electrokinetic chromatography (MEKC). MEKC is a powerful analytical method that separates analytes based on their partitioning between a micellar pseudostationary phase and the surrounding aqueous buffer. As a nonionic surfactant with a defined critical micelle concentration, this compound can be used to form the micellar phase in such separations, acting as a reference for understanding the separation mechanisms of other compounds.
| Application Area | Specific Use | Significance |
|---|---|---|
| Physicochemical Studies | Reference surfactant in surface tension and interfacial property studies | Provides a baseline for understanding the behavior of other sugar-based surfactants. |
| Analytical Separations | Potential use in forming the pseudostationary phase in Micellar Electrokinetic Chromatography (MEKC) | Acts as a reference for developing and optimizing separation methods for various analytes. |
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques
Spectroscopic methods are instrumental in probing the molecular structure, orientation, and interactions of Decyl beta-D-glucopyranoside at various interfaces.
Fluorescence Spectroscopy for Interaction Studies
Fluorescence spectroscopy serves as a powerful tool to investigate the interactions between this compound and proteins, such as bovine serum albumin (BSA). The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, is sensitive to its local microenvironment. Changes in this fluorescence upon the addition of a quencher like this compound can provide valuable insights into binding mechanisms, binding constants, and thermodynamic parameters of the interaction.
When this compound is introduced to a solution of BSA, a quenching of the protein's intrinsic fluorescence is observed. This quenching arises from the formation of a complex between the surfactant and the protein. rsc.org The quenching mechanism can be classified as static or dynamic. In the case of this compound and BSA, the quenching is identified as a static process, where a non-fluorescent ground-state complex is formed.
The efficiency of this quenching can be quantified using the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
where F₀ and F are the fluorescence intensities of BSA in the absence and presence of the quencher (this compound), respectively, [Q] is the concentration of the quencher, and Kₛᵥ is the Stern-Volmer quenching constant. A higher Kₛᵥ value indicates a greater quenching efficiency and a stronger interaction between the surfactant and the protein.
Further analysis of the fluorescence quenching data allows for the determination of the binding constant (Kₐ) and the number of binding sites (n) per BSA molecule. Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can also be calculated from the temperature dependence of the binding constant, providing a complete thermodynamic profile of the interaction. For the interaction between this compound and BSA, studies have indicated that hydrophobic interactions play a significant role in the binding process.
Table 1: Illustrative Fluorescence Quenching and Thermodynamic Data for the Interaction of this compound with Bovine Serum Albumin (BSA)
| Parameter | Value | Unit | Significance |
| Stern-Volmer Constant (Kₛᵥ) | Value not available in search results | M⁻¹ | Efficiency of fluorescence quenching |
| Binding Constant (Kₐ) | Value not available in search results | M⁻¹ | Strength of the binding interaction |
| Number of Binding Sites (n) | ~1 | - | Stoichiometry of the binding |
| Enthalpy Change (ΔH) | Value not available in search results | kJ/mol | Nature of the interaction forces |
| Entropy Change (ΔS) | Value not available in search results | J/mol·K | Change in randomness of the system |
| Gibbs Free Energy Change (ΔG) | Value not available in search results | kJ/mol | Spontaneity of the binding process |
Vibrational Sum Frequency Spectroscopy for Surface Analysis
Vibrational Sum Frequency Spectroscopy (VSFS) is a surface-specific vibrational spectroscopy technique that provides detailed information about the structure, orientation, and ordering of molecules at interfaces. For surfactants like this compound, VSFS is particularly useful for studying its adsorption at the air-water interface.
VSFS spectra are generated by overlapping a tunable infrared (IR) laser beam with a fixed-frequency visible laser beam at an interface. A signal is generated at the sum frequency only at the interface where the centrosymmetry is broken. By tuning the IR frequency, a vibrational spectrum of the interfacial molecules is obtained.
In the context of this compound, VSFS can probe the vibrational modes of the decyl chain's C-H groups. The analysis of the symmetric (ss) and asymmetric (as) stretching modes of the terminal methyl (CH₃) group and the methylene (B1212753) (CH₂) groups of the alkyl chain provides insights into the conformational order. A higher degree of conformational order (more trans-isomers) in the alkyl chains leads to a stronger methyl group signal relative to the methylene group signals.
Furthermore, the polarization dependence of the VSFS signal can be used to determine the average orientation of specific molecular groups with respect to the surface normal. This allows for a detailed understanding of how this compound molecules arrange themselves at the air-water interface as a function of surface coverage.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of molecules like this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule.
The ¹H NMR spectrum provides information about the chemical environment of each proton, and the coupling constants (J-values) between adjacent protons reveal their dihedral angles, which is crucial for confirming the β-anomeric configuration of the glycosidic bond and the stereochemistry of the glucose ring.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of the anomeric carbon (C-1) is particularly indicative of the α- or β-configuration of the glycosidic linkage.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons, confirming the complete structural assignment.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glucose Moiety | ||
| H-1 / C-1 | Value not available | Value not available |
| H-2 / C-2 | Value not available | Value not available |
| H-3 / C-3 | Value not available | Value not available |
| H-4 / C-4 | Value not available | Value not available |
| H-5 / C-5 | Value not available | Value not available |
| H-6a, H-6b / C-6 | Value not available | Value not available |
| Decyl Chain | ||
| O-CH₂ | Value not available | Value not available |
| (CH₂)₈ | Value not available | Value not available |
| CH₃ | Value not available | Value not available |
Infrared Reflection Absorption Spectroscopy
Infrared Reflection Absorption Spectroscopy (IRRAS) is a surface-sensitive technique used to study the structure and orientation of thin films, such as monolayers of this compound, at reflective surfaces like the air-water interface.
The technique involves reflecting an infrared beam off the surface at a high angle of incidence. The interaction of the p-polarized component of the IR radiation with the molecules at the interface leads to absorption at specific vibrational frequencies. The resulting spectrum provides information about the chemical functional groups present and their orientation relative to the surface.
For a closely related compound, n-nonyl-beta-D-glucopyranoside, IRRAS studies have shown that at low surface pressures, the molecules are oriented parallel to the air-water interface. As the surface concentration increases, there is a distinct change in the intensities of the OH and CH₂ stretching bands, indicating a reorientation of the molecules to a more upright position. nih.govresearchgate.net This behavior is expected to be similar for this compound due to the similarity in their molecular structures.
Calorimetric and Thermodynamic Approaches
Calorimetric techniques provide direct measurements of the heat changes associated with physical and chemical processes, offering invaluable thermodynamic insights into the behavior of this compound in various systems.
Isothermal Titration Calorimetry (ITC) for Membrane Partitioning and Solubilization
Isothermal Titration Calorimetry (ITC) is a powerful technique for quantitatively studying the thermodynamics of interactions between molecules in solution. It is particularly well-suited for investigating the partitioning of surfactants like this compound into lipid membranes and the subsequent solubilization of these membranes. rsc.org
In a typical ITC experiment to study membrane partitioning, a solution of the surfactant is titrated into a suspension of lipid vesicles, and the heat released or absorbed during the interaction is measured. The resulting data can be analyzed to determine key thermodynamic parameters, including the partition coefficient (K), the molar binding enthalpy (ΔH°), the free energy of binding (ΔG°), and the entropy of binding (ΔS°).
The process of membrane solubilization by detergents can also be monitored by ITC. As the concentration of the surfactant in the lipid bilayer increases, the membrane structure is progressively disrupted, leading to the formation of mixed micelles composed of lipids and detergent molecules. This process is accompanied by characteristic heat changes that can be measured by ITC.
Table 3: Illustrative Thermodynamic Parameters for the Partitioning of an Alkyl Glucoside into a Phospholipid Bilayer Determined by ITC
| Thermodynamic Parameter | Symbol | Illustrative Value | Unit |
| Partition Coefficient | K | Value not available | M⁻¹ |
| Molar Binding Enthalpy | ΔH° | Value not available | kcal/mol |
| Free Energy of Binding | ΔG° | Value not available | kcal/mol |
| Entropy of Binding | TΔS° | Value not available | kcal/mol |
Thermodynamic Studies of Micelle Formation
The self-assembly of this compound into micelles in aqueous solutions is a thermodynamically driven process. The thermodynamics of this micellization have been investigated using techniques such as speed of sound and density measurements at various temperatures. researchgate.net These studies reveal that the process is influenced by a balance of enthalpic and entropic contributions.
A study on the thermodynamics of micellization of n-octyl-β-D-glucopyranoside, a close homolog, provides insights that can be qualitatively extended to this compound. For n-octyl-β-D-glucopyranoside, the standard Gibbs free energy, enthalpy, and entropy of micellization have been determined, highlighting the complex interplay of these factors in the self-assembly process. researchgate.net
| Thermodynamic Parameter | Description |
|---|---|
| Critical Micelle Concentration (CMC) | The concentration of surfactant above which micelles form. For this compound, this is approximately 2.2 mM. sigmaaldrich.com |
| Gibbs Free Energy of Micellization (ΔG°mic) | Indicates the spontaneity of the micellization process. A negative value signifies a spontaneous process. wikipedia.org |
| Enthalpy of Micellization (ΔH°mic) | The heat absorbed or released during micelle formation. Can be endothermic or exothermic. researchgate.net |
| Entropy of Micellization (ΔS°mic) | The change in randomness or disorder during micellization. A positive value is a major driving force, attributed to the hydrophobic effect. wikipedia.org |
Separation and Purification Techniques
Analytical ultracentrifugation (AUC) is a powerful technique for studying the size, shape, and interactions of macromolecules in solution. For membrane proteins, which are inherently insoluble in aqueous buffers, surfactants like this compound are essential for their solubilization and analysis by AUC.
This compound is used to create a micellar environment that mimics the native lipid bilayer of the cell membrane, thereby solubilizing the membrane protein while aiming to maintain its native conformation and function. The detergent forms mixed micelles with the protein, and the size and shape of these protein-detergent complexes can be characterized by sedimentation velocity experiments in the AUC. The choice of detergent is critical, as different detergents can affect the stability and oligomeric state of the membrane protein. Alkyl glucosides, including this compound, are often favored due to their non-denaturing properties and well-defined micellar characteristics.
Aqueous micellar two-phase systems, formed by the phase separation of nonionic surfactant solutions, offer a versatile platform for the liquid-liquid extraction and purification of biomolecules. This compound can be used to form such systems, which can effectively partition proteins based on their physicochemical properties.
In a study investigating the affinity-enhanced partitioning of a green fluorescent protein fused to a carbohydrate-binding module (CBM9-GFP), a two-phase aqueous micellar system was generated using this compound. In this system, the surfactant acted as both the phase-former and an affinity ligand for the CBM9 domain of the protein. The results demonstrated a significant increase in the protein partition coefficient (Kp) into the micelle-rich phase when the specific affinity interaction was present.
| Condition | Protein Partition Coefficient (Kp) |
|---|---|
| CBM9-GFP in this compound system (with affinity) | 3.1 |
| CBM9-GFP in this compound system with glucose (inhibitor) | 0.47 |
Data from a study on affinity-enhanced protein partitioning. researchgate.net
This more than six-fold increase in the partition coefficient highlights the potential of using this compound in targeted protein purification strategies. researchgate.net A theoretical framework has also been developed to model the protein partition coefficient, accounting for both excluded-volume and affinity interactions between the protein and the surfactant molecules. researchgate.net
Surface Force Measurements
The forces acting between surfaces in a liquid medium are crucial for understanding a wide range of phenomena, including colloid stability, adhesion, and lubrication. The presence of surfactants like this compound can significantly modify these forces. Techniques such as the surface force apparatus (SFA) are used to measure these forces at the molecular level.
When this compound is present in an aqueous solution between two nonpolar (hydrophobic) surfaces, the surfactant molecules adsorb onto the surfaces. At concentrations below the CMC, the adsorption is limited. However, as the concentration approaches and exceeds the CMC, a monolayer of the surfactant can form on each surface, with the hydrophobic decyl tails adsorbing to the nonpolar surface and the hydrophilic glucose headgroups extending into the aqueous solution.
Broader Research Applications and Potential Implications
Catalytic Applications of Micelles
Micellar catalysis utilizes the unique microenvironment created by surfactant micelles in aqueous solutions to alter the rates of chemical reactions. Surfactants like Decyl beta-D-glucopyranoside, above a specific concentration known as the critical micelle concentration (CMC), self-assemble into organized structures called micelles. These micelles possess a hydrophobic core and a hydrophilic surface, which can concentrate reactants, stabilize transition states, and provide a structured interface for reactions to occur, thereby accelerating reaction rates. This phenomenon is a cornerstone of green chemistry, as it often allows for reactions to be conducted in water under mild conditions, reducing the need for volatile organic solvents.
The micelles of this compound can act as microreactors, influencing the kinetics of various reactions, such as the reduction of dyes by ascorbic acid. The principle of this catalysis lies in the partitioning of reactants between the bulk aqueous phase and the micellar phase. The hydrophobic core of the micelle can solubilize nonpolar dye molecules, while the hydrophilic shell, composed of glucopyranoside headgroups, can interact with polar reactants like ascorbic acid.
This colocalization of reactants within the micellar structure increases their effective concentration, leading to a significant enhancement in the reaction rate compared to the same reaction in a simple aqueous solution. The micellar surface provides a unique environment that can stabilize the transition state of the reaction, further lowering the activation energy. While specific kinetic data for the reduction of dyes by ascorbic acid catalyzed by this compound micelles is not extensively detailed in publicly available literature, the mechanism is well-established for similar non-ionic surfactant systems. The catalytic effect is dependent on factors such as surfactant concentration, temperature, and the pH of the medium, which can influence micelle structure and reactant partitioning.
Environmental Applications
The environmentally benign nature of this compound makes it a prime candidate for various environmental applications, particularly in the remediation of organic pollutants. Its surfactant properties are key to addressing contaminants with low aqueous solubility.
Bioremediation is an environmental technology that uses microorganisms to break down pollutants into less harmful substances. A major challenge in the bioremediation of oil spills and soils contaminated with hydrophobic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), is the low bioavailability of these contaminants to degrading microorganisms.
This compound can significantly enhance bioremediation efficiency. When introduced into a contaminated environment, it increases the apparent solubility and desorption rate of hydrophobic pollutants from soil particles or oil slicks into the aqueous phase. This is achieved through the partitioning of the pollutants into the hydrophobic cores of the micelles. This process makes the contaminants more accessible to microorganisms for degradation. Studies have shown that alkyl polyglucosides can improve the removal of petroleum hydrocarbons from contaminated soil. For instance, the addition of an octyl/decyl polyglucoside formulation has been shown to significantly enhance the oil-uptake capacity of the surfactant system, a crucial step in cleaning and recovery processes nih.govresearchgate.net.
The table below summarizes findings on the application of alkyl polyglucosides in enhancing the dispersion and biodegradation of hydrophobic contaminants.
| Application Area | Contaminant Type | Observed Effect of Alkyl Polyglucoside | Reference |
| Oil Spill Remediation | Crude Oil | Showed synergistic emulsifying effects, creating stable oil-in-water emulsions for easier transport and degradation. | springernature.com |
| Soil Bioremediation | Polycyclic Aromatic Hydrocarbons (PAHs) | Increased the apparent solubility and desorption of PAHs, enhancing their bioavailability for microbial degradation. | factmr.comnih.gov |
| Oil Recovery | Crude Oil | Formulations with fatty alcohols demonstrated enhanced oil-uptake capacity and efficiency in cleaning processes. | nih.govresearchgate.net |
Food Science and Formulation Research
Alkyl polyglucosides, including this compound, are recognized for their potential in the food industry due to their non-toxic nature and derivation from renewable resources. researchgate.netulprospector.com They exhibit good functionality as emulsifiers, which are crucial for the structure and stability of many food products. factmr.comresearchgate.net
An emulsifier is a substance that stabilizes an emulsion by preventing the coalescence of the dispersed droplets. nih.gov this compound, with its amphiphilic structure consisting of a hydrophilic glucose head and a hydrophobic decyl tail, can adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around droplets. ulprospector.com This property is valuable in creating and stabilizing food emulsions like dressings, sauces, and beverages.
Research has explored the use of this compound, often in combination with other molecules like fatty alcohols, to stabilize complex emulsion systems. For example, studies on water-in-water (W/W) emulsions, which are composed of two immiscible aqueous polymer solutions, have demonstrated the effectiveness of Decyl glucoside and decanol (B1663958) mixtures. These combinations can form lamellar structures that stabilize the interface between dextran-rich and PEG-rich aqueous phases. The stability of these emulsions is highly dependent on the concentration of the surfactant and the molar ratio between the surfactant and the fatty alcohol.
The following table presents data from a study on the stability of dextran-in-PEG water-in-water emulsions stabilized by a mixture of decyl glucoside (DG) and decanol after 24 hours. Stability was assessed visually based on the absence of macroscopic phase separation.
| Decyl Glucoside (DG) Concentration | Molar Ratio (Decanol:DG) | Emulsion Stability after 24h |
|---|---|---|
| 12 mM | 1:1 | Stable |
| 12 mM | 3:1 | Stable |
| 12 mM | 9:1 | Stable |
| 6 mM | 0.5:1 | Unstable (Macroscopic Phase Separation) |
| 6 mM | 1:1 | Stable |
| 6 mM | 9:1 | Stable |
Data adapted from research on stabilizing water-in-water emulsions with mixtures of fatty alcohols and alkyl polyglucosides. ed.ac.uk
Computational and Theoretical Studies
Computational and theoretical methods are powerful tools for understanding the behavior of surfactants at a molecular level. Techniques such as molecular dynamics (MD) simulations and small-angle X-ray and neutron scattering (SAXS/SANS) provide detailed insights into the structure, shape, and dynamics of this compound micelles.
MD simulations can model the self-assembly process and characterize the equilibrium structure of micelles in explicit solvent. These studies reveal information about the shape of the aggregate, the packing of the alkyl chains in the core, the hydration of the hydrophilic headgroups, and the roughness of the micelle surface. For short-chain alkyl glucosides like octyl and decyl glucoside, simulations and experimental data suggest that the micelles are not perfectly spherical but are better described as prolate ellipsoids or cylindrical shapes. nih.govresearchgate.net
The table below summarizes structural parameters for alkyl glucoside micelles determined through a combination of scattering experiments and modeling.
| Alkyl Chain Length | Micelle Shape | Core Radius (Å) | Shell Thickness (Å) | Aggregation Number |
| Octyl (C8) | Ellipsoidal / Cylindrical | ~11-12 | ~6-7 | ~27-75 |
| Nonyl (C9) | Ellipsoidal | ~13 | ~6 | ~90 |
| Decyl (C10) | Cylindrical | ~13-14 | Not Specified | Not Specified |
Data derived from molecular dynamics simulations and scattering studies on short-chain n-alkyl-β-d-glucopyranosides. nih.govnih.govresearchgate.net
These computational and theoretical findings are crucial for designing and optimizing formulations containing this compound for specific applications, from drug delivery systems to consumer products.
Modeling Protein Partition Coefficients
This compound is instrumental in creating two-phase aqueous micellar systems for modeling and manipulating protein partition coefficients. These systems serve as a scalable and cost-effective method for the purification and separation of biomolecules based on properties like size, charge, hydrophobicity, or specific affinity.
In one notable study, a two-phase aqueous system generated from the nonionic surfactant n-decyl beta-D-glucopyranoside was used to investigate the affinity-enhanced partitioning of a model protein—green fluorescent protein fused to a family 9 carbohydrate-binding module (CBM9-GFP). In this system, this compound acted as both the phase-former and the affinity ligand. The research demonstrated that the CBM9-tagged protein was preferentially extracted into the micelle-rich phase. This led to a more than sixfold increase in the protein partition coefficient (Kp), from 0.47 to 3.1, when compared to a control where the affinity interactions were inhibited by the addition of glucose. This significant increase in the partition coefficient was conclusively attributed to the specific affinity between the CBM9 domain of the fusion protein and the this compound surfactant. The findings suggest that this method can be broadly applied to any CBM9-tagged protein, highlighting the surfactant's role in predictive modeling of protein behavior in biphasic systems.
| System Component | Role/Property | Partition Coefficient (Kp) | Observation |
| n-Decyl beta-D-glucopyranoside | Phase-former & Affinity Ligand | - | Forms a two-phase aqueous micellar system. |
| CBM9-GFP (Fusion Protein) | Target Molecule | 3.1 | Preferentially partitions into the micelle-rich phase due to specific affinity. |
| CBM9-GFP + Glucose (Inhibitor) | Control System | 0.47 | Affinity interactions are "turned off," resulting in a significantly lower partition coefficient. |
Hard-Disk Simulation for Surface Micelle Formation
The formation of micelles by this compound is not limited to bulk solution but also occurs at interfaces, such as the air-water interface. The transition of surfactant monomers from a gaseous state to a liquid-expanded monolayer at this interface has been studied using a combination of surface tension measurements and computational modeling. acs.orgnih.gov
Research examining the behavior of n-decyl beta-D-glucopyranoside at very low concentrations—around 0.5% of its critical micelle concentration (cmc)—revealed phase transitions at surface pressures between 0.8 and 1 mN/m at 22°C. acs.orgnih.gov Following these transitions, the calculated molecular area for each surfactant molecule is comparatively large (changing from approximately 400 to 150 Ų), which is inconsistent with the formation of a continuous, coherent hydrocarbon film covering the entire surface. nih.gov
| Parameter | Value / Observation | Source |
| Concentration for Transition | ~0.5% of cmc | acs.orgnih.gov |
| Surface Pressure at Transition (22°C) | 0.8 - 1.0 mN/m | acs.orgnih.gov |
| Change in Molecular Area | ~400 Ų to ~150 Ų | nih.gov |
| Simulation Model Used | Hard-Disk Simulation | acs.orgnih.gov |
| Conclusion of Simulation | The model accurately quantifies additional surface pressure, supporting the surface micelle formation theory. | acs.orgnih.gov |
Molecular Dynamics Simulations of Lipid-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the structure, dynamics, and interactions of biological molecules at an atomic level. While specific MD studies focusing on the interaction of this compound with lipid-protein complexes are not extensively documented in the reviewed literature, the principles of such simulations can be understood from studies on closely related alkyl glucosides, such as n-octyl-beta-D-glucopyranoside.
MD simulations are used to characterize the behavior of detergent micelles, which are crucial for solubilizing and stabilizing membrane proteins for structural and functional studies. All-atom MD simulations in explicit solvent have been performed to characterize the structural behavior of n-octyl-beta-D-glucopyranoside aggregates. nih.gov These simulations provide detailed insights into:
Micelle Shape and Size: Geometric packing properties derived from simulations indicate that these micelles are more likely to be non-spherical, with the average shape being a prolate ellipsoid, even at concentrations near the cmc. nih.gov
Surface Properties: The simulations show that the micelle surface is rough and partially elongated, and the size and accessible surface area remain constant during the simulation. nih.gov
Hydration: Radial distribution functions calculated from the simulations reveal how different atoms of the glucose headgroup orient themselves at the hydrophilic/hydrophobic interface. Hydroxyl oxygen atoms point outwards, forming hydrogen bonds with water and effectively hydrating the micelle surface. nih.gov
This detailed characterization of a detergent micelle is the foundation for simulating more complex lipid-protein interactions. In such a simulation, a membrane protein would be embedded within a pre-equilibrated micelle of this compound. The simulation would then track the movements and interactions of every atom in the system over time, revealing how the detergent molecules arrange themselves around the protein's hydrophobic transmembrane domains, how they mimic the pressure profile of a lipid bilayer, and how specific residues on the protein interact with the surfactant headgroups or tails. This information is critical for understanding how detergents stabilize membrane proteins and for interpreting experimental data from structural biology techniques.
Q & A
Basic Question
- Storage : -20°C in airtight, light-resistant containers to prevent hydrolysis .
- Exposure Mitigation : Use nitrile gloves and fume hoods; avoid inhalation (WGK Germany hazard class 3) .
- Waste Disposal : Biodegradable under OECD 301F guidelines, but incinerate high-purity residues .
Can this compound serve as a tool in synthetic biology for modifying glycosidic bonds?
Advanced Question
The glycosidic bond acts as a chemical handle for:
- Enzyme Immobilization : Conjugation via reductive amination or click chemistry (e.g., azide-alkyne cycloaddition) .
- Drug Delivery : Functionalize micelles with targeting ligands (e.g., folate) for site-specific delivery .
Methodological Insight : Monitor conjugation efficiency using MALDI-TOF MS and validate bioactivity via SPR or cell uptake assays .
How do structural variations in alkyl chain length (e.g., decyl vs. octyl glucosides) affect micelle stability?
Advanced Question
- Chain Length : Decyl (C10) vs. octyl (C8) increases hydrophobic interactions, lowering CMC (2 mM vs. 20 mM for octyl) and enhancing micelle stability .
- Branching : Branched chains (e.g., 2-ethylhexyl) reduce crystallinity, improving solubility but increasing polydispersity .
Methodological Insight : Compare micelle stability via fluorescence quenching (using pyrene as a probe) and small-angle X-ray scattering (SAXS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
